molecular formula C8H8FNO B2811828 2-fluoro-N-methylbenzamide CAS No. 52833-63-3

2-fluoro-N-methylbenzamide

Cat. No. B2811828
Key on ui cas rn: 52833-63-3
M. Wt: 153.156
InChI Key: NAGFMACWWJYORB-UHFFFAOYSA-N
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Patent
US08907097B2

Procedure details

A mixture of 5-ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (268 mg, 1.2 mmol), 4-bromo-2-fluoro-N-methyl-benzamide (230 mg, 1.0 mmol), dichlorobistriphenyl phosphinepalladium (II) (21 mg, 0.03 mmol) and TBAF.3H2O (945 mg, 3.0 mmol) were added to a reaction vessel and the contents heated at 80° C. for 5 min in microwave. After completion of reaction (as monitored by TLC & LCMS), the reaction mixture was poured into water (25 mL) and the compound extracted with EtOAc (3×60 mL). The combined organic layers were dried over sodium sulfate, concentrated under vacuum and purified by reverse phase chromatography to obtain 22 mg of 4-[2-(2,8-dimethyl-1,2,3,4-tetrahydro-pyrido[4,3-b]indol-5-yl)-5-yl)-2-fluoro-vinyl]-2-fluoro-N-methyl-benzamide and 63 mg of product. 1H NMR (CD3OD, oxalate salt) δ (ppm): 8.30 (m, 1H), 8.80 (t, 1H), 7.50 (t, 1H), 7.38-7.24 (m, 3H), 7.10 (d, 1H), 6.80 (m, 2H), 3.60 (m, 2H), 3.25 (m, 2H), 3.04 (s, 3H), 2.96 (d, 3H), 2.82 (s, 3H), 2.40 (s, 3H).
Name
5-ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
21 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1C2C=CC(C)=CC=2C2CN(C)CCC1=2)#C.Br[C:19]1[CH:28]=[CH:27][C:22]([C:23]([NH:25][CH3:26])=[O:24])=[C:21]([F:29])[CH:20]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>O>[F:29][C:21]1[CH:20]=[CH:19][CH:28]=[CH:27][C:22]=1[C:23]([NH:25][CH3:26])=[O:24] |f:2.3|

Inputs

Step One
Name
5-ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
268 mg
Type
reactant
Smiles
C(#C)N1C2=C(C=3C=C(C=CC13)C)CN(CC2)C
Name
Quantity
230 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)NC)C=C1)F
Name
( II )
Quantity
21 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3H2O (945 mg, 3.0 mmol) were added to a reaction vessel
CUSTOM
Type
CUSTOM
Details
After completion of reaction (as monitored by TLC & LCMS)
EXTRACTION
Type
EXTRACTION
Details
the compound extracted with EtOAc (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by reverse phase chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NC)C=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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